molecular formula C16H17BrN2O B4722495 N-(5-bromopyridin-2-yl)-4-butylbenzamide

N-(5-bromopyridin-2-yl)-4-butylbenzamide

Cat. No.: B4722495
M. Wt: 333.22 g/mol
InChI Key: JTYCYMIEOUDDSQ-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-yl)-4-butylbenzamide is a benzamide derivative featuring a 5-bromopyridine moiety linked via an amide bond to a 4-butyl-substituted benzene ring.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-2-3-4-12-5-7-13(8-6-12)16(20)19-15-10-9-14(17)11-18-15/h5-11H,2-4H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYCYMIEOUDDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-butylbenzamide typically involves the acylation of 5-bromopyridin-2-amine with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the butyl group play crucial roles in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • The butyl substituent in the target compound increases lipophilicity compared to smaller groups (methyl, chloro, nitro), which may enhance membrane penetration but could also reduce solubility.
  • All analogs exhibit broad-spectrum activity, with MIC values in the sub-micromolar range. However, the sulfonamide derivative N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (5) outperforms benzamides, showing MIC values 2–3 times lower, likely due to enhanced hydrogen-bonding capacity from the sulfonamide group .

Crystallographic Comparisons with Brominated Benzamides

The crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide () reveals two molecules (A and B) in the asymmetric unit, with torsional angles between the benzene and pyridine rings differing by 5.2°. This contrasts with the structurally similar 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB), where methoxy substitution reduces steric strain, leading to more planar molecular conformations .

Computational Similarity Analysis with Related Compounds

A similarity analysis () identified compounds sharing structural motifs with the target molecule:

CAS Number Similarity (%) Key Structural Features
641569-97-3 59.7 Bromopyridine core, substituted benzamide
404844-11-7 58.2 Bromine and methoxy substituents
199327-61-2 58.6 Nitro and halogenated aryl groups

Implications :

  • The highest similarity (59.7%) with CAS 641569-97-3 suggests shared pharmacophoric elements, such as the bromopyridine-benzamide scaffold, critical for antibacterial activity.
  • Lower similarity with nitro-containing analogs (e.g., 58.6% for CAS 199327-61-2) highlights the importance of substituent choice in tuning activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromopyridin-2-yl)-4-butylbenzamide
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N-(5-bromopyridin-2-yl)-4-butylbenzamide

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